molecular formula C25H21F2N5O3S B2612677 N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 389071-66-3

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2612677
CAS No.: 389071-66-3
M. Wt: 509.53
InChI Key: AKAXGGJQBUWYHG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a sophisticated triazole-based acetamide derivative of significant interest in pharmacological research, particularly in the fields of oncology and antimicrobial studies . Characterized by its dual fluorophenyl substitutions and a phenoxyacetamido-methyl side chain, this compound integrates a 1,2,4-triazole core, a structure known for its interesting tautomerism and biological relevance . The inclusion of fluorine atoms and phenoxy groups is strategically designed to enhance the molecule's lipophilicity and metabolic stability, which are critical factors for its behavior in biological systems . In vitro studies on structurally related compounds have demonstrated potent antiproliferative effects, with one analog showing an IC50 value of 1.30 μM against HepG2 solid tumor cells . The proposed mechanism of action for such compounds often involves the inhibition of histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells . Furthermore, the structural features of this compound suggest potential for broad-spectrum antimicrobial activity, as evidenced by research on similar triazole derivatives . It is supplied with the following identifiers: CAS Number 389071-66-3, Molecular Formula C25H21F2N5O3S, and Molecular Weight 509.5 g/mol . This product is designated For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N5O3S/c26-17-10-12-18(13-11-17)32-22(14-28-23(33)15-35-19-6-2-1-3-7-19)30-31-25(32)36-16-24(34)29-21-9-5-4-8-20(21)27/h1-13H,14-16H2,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAXGGJQBUWYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : The compound features a triazole ring linked to a phenoxyacetamido moiety and a fluorinated phenyl group.
  • Molecular Formula : C₁₈H₁₈F₂N₄O₂S

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the phenoxy and fluorinated phenyl groups via nucleophilic substitution.
  • Final acetamide formation through coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A related compound demonstrated an IC50 value of 1.30 μM against HepG2 solid tumor cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to increased apoptosis in cancer cells.

Antimicrobial Properties

The antimicrobial activity of similar compounds has also been documented:

  • Antifungal and Antibacterial Activity : Research on related triazole compounds showed effective antimicrobial activity against various bacterial strains and fungi, suggesting that this compound may exhibit comparable effects .

Case Studies

  • In Vivo Efficacy : In animal models, compounds with similar structures have shown tumor growth inhibition rates exceeding 48% compared to control treatments .
  • Combination Therapies : Studies suggest that combining this class of compounds with traditional chemotherapeutics like taxol enhances overall anticancer efficacy .

Data Summary Table

PropertyValue/Details
Molecular Weight374.43 g/mol
IC50 (HepG2 Cells)1.30 μM
Antimicrobial ActivityEffective against multiple strains
MechanismHDAC inhibition and apoptosis induction

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound R1 (Triazole-4) R2 (Triazole-5) Acetamide Substitution Key Properties
Target Compound 4-fluorophenyl (2-phenoxyacetamido)methyl 2-fluorophenyl High lipophilicity, dual fluorine effects
Compound Ethyl Thiophen-2-yl 4-fluorophenyl Enhanced aromatic interactions
Compound Ethyl Pyridin-2-yl 3-chloro-4-fluorophenyl Polar pyridinyl group, halogenated aryl

Spectral Analysis

  • IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones confirms cyclization, consistent across analogs .
  • 1H-NMR: Fluorophenyl protons resonate at δ 7.1–7.5 ppm, while phenoxy methylene groups appear as singlets near δ 4.5–5.0 ppm .

Anti-Exudative Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides (): Exhibit 40–60% inhibition of exudation at 10 mg/kg, comparable to diclofenac. The furan ring may enhance anti-inflammatory effects via COX-2 inhibition.
  • Target Compound: Unreported activity, but fluorophenyl and phenoxy groups suggest improved bioavailability over furan derivatives .

Enzyme Binding and Selectivity

  • N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The ethyl group may reduce steric hindrance, improving binding to hydrophobic enzyme pockets.

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